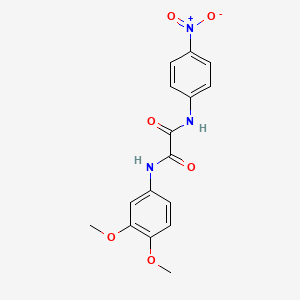

N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide

Description

N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a substituted oxalamide derivative characterized by two aromatic moieties: a 3,4-dimethoxyphenyl group and a 4-nitrophenyl group linked via an oxalamide bridge. The 3,4-dimethoxy substitution provides electron-donating properties, while the 4-nitro group is strongly electron-withdrawing, creating a polarized electronic structure that may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O6/c1-24-13-8-5-11(9-14(13)25-2)18-16(21)15(20)17-10-3-6-12(7-4-10)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEWEWBYGNSMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 3,4-dimethoxyaniline with 4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its chemical structure and functional groups. For example, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues from Literature

The evidence highlights several oxalamide derivatives with varying substituents, enabling comparative analysis:

Table 1: Key Oxalamide Derivatives and Their Properties

Key Comparative Insights

Electronic and Steric Effects: The 4-nitrophenyl group in the target compound contrasts with chlorophenyl (e.g., compound 13 in ) and 3-Cl-4-FPh (compound 28 in ), which are electron-deficient but less polar than nitro. This difference may enhance binding affinity in redox-sensitive biological targets. Methoxy substituents (e.g., 3,4-dimethoxy in the target vs.

The nitro group in the target compound could modulate similar interactions. Enzyme Inhibition: Compound 28 inhibits cytochrome P450 4F11, a key enzyme in lipid metabolism. The nitro group’s electron-withdrawing nature might enhance interactions with heme iron in cytochrome enzymes. Flavoring Agents: Dimethoxybenzyl-pyridinylethyl oxalamides (e.g., Savorymyx® UM33 ) exhibit umami taste modulation, but the nitro group in the target compound likely precludes such applications due to toxicity concerns.

Metabolic Pathways: Oxalamides undergo hydrolysis and oxidative metabolism (e.g., demethylation of methoxy groups ), which may be accelerated in the target compound due to nitro-group-induced electronic effects.

Research Findings and Implications

Pharmacological Potential

- Antiviral and Enzyme-Targeted Applications : Structural features shared with HIV entry inhibitors and cytochrome inhibitors suggest the target compound could be optimized for similar uses.

- Safety Limitations: The 4-nitro group is associated with genotoxic risks in some contexts, necessitating rigorous toxicological evaluation despite the safety profiles of related compounds .

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a synthetic compound that has drawn interest in medicinal chemistry due to its potential biological activities. This compound contains both methoxy and nitro functional groups, which may enhance its pharmacological properties. Understanding its biological activity is crucial for developing therapeutic agents targeting various diseases, particularly cancer.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features an oxalamide linkage that contributes to its stability and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 362.36 g/mol |

| Melting Point | Not available |

| Solubility | Moderate in polar solvents |

Preliminary studies suggest that this compound may exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their function.

- Apoptosis Induction : It could promote programmed cell death in cancer cells, potentially through the activation of pro-apoptotic pathways.

- Receptor Interaction : The nitrophenyl group may enhance binding affinity to receptors involved in signaling pathways related to cancer progression.

Biological Activity Studies

Research on the biological activity of this compound has highlighted several promising areas:

- Anticancer Activity : Studies have demonstrated that derivatives of oxalamides exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness against breast and colon cancer cells.

- Antimicrobial Properties : Some oxalamide derivatives have been reported to possess antibacterial and antifungal activities, suggesting that this compound may also exhibit such properties.

Case Study: Anticancer Activity

A recent study investigated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.8 |

| HT-29 | 20.5 |

These findings suggest that the compound has significant potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.